molecular formula C9H11BrFNO B1380298 3-(3-Bromo-5-fluorophenoxy)propan-1-amine CAS No. 1542488-01-6

3-(3-Bromo-5-fluorophenoxy)propan-1-amine

Cat. No. B1380298
CAS RN: 1542488-01-6
M. Wt: 248.09 g/mol
InChI Key: QUDBPXHPPLISSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-BFPA consists of a bromine (Br) and a fluorine (F) atom attached to a phenyl ring, which is further connected to a propylamine group via an ether linkage . The InChI string of the molecule is InChI=1S/C9H11BrFNO/c10-9-7 (11)3-1-4-8 (9)13-6-2-5-12/h1,3-4H,2,5-6,12H2 .


Physical And Chemical Properties Analysis

3-BFPA has a molecular weight of 248.09 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 247.00080 g/mol . The topological polar surface area is 35.2 Ų . The compound has a heavy atom count of 13 .

Scientific Research Applications

Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions

Liu, Wong, Rettig, and Orvig (1993) explored hexadentate N3O3 amine phenols, which are reduction products of Schiff bases derived from the condensation reactions of triaminopropane with salicylaldehydes. These compounds, including variations with bromo and fluoro substitutions, are significant in the context of metal ion coordination and spectroscopic analysis in inorganic chemistry (Liu, Wong, Rettig, & Orvig, 1993).

Chemoselective Amination of Polyhalopyridines

In 2007, Stroup, Szklennik, Forster, and Serrano-Wu discussed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, which shares similarities with the compound of interest. Their work highlights the potential of such compounds in selective substitution reactions, critical for developing specific chemical entities (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Stereoselective Access to Bromo(het)aryloxy Propan-2-amines

Mourelle-Insua, López-Iglesias, Gotor, and Gotor-Fernández (2016) focused on the synthesis of enantioenriched bromo(het)aryloxy propan-2-amines, similar in structure to the compound . Their research contributes to understanding the stereoselective synthesis of such compounds, which is fundamental for developing specific pharmaceutical agents (Mourelle-Insua, López-Iglesias, Gotor, & Gotor‐Fernández, 2016).

Flexible Chelating Ligands for Group 13 Metals

Liu, Wong, Karunaratne, Rettig, and Orvig (1993) also contributed to the development of hexadentate (N3O3) amine phenol ligands for group 13 metals, offering insights into the design and synthesis of complex ligands for metal coordination. This research is pivotal for the advancement in areas like catalysis and material science (Liu, Wong, Karunaratne, Rettig, & Orvig, 1993).

properties

IUPAC Name

3-(3-bromo-5-fluorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrFNO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1-3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDBPXHPPLISSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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